BenchChemオンラインストアへようこそ!

Totrombopag Choline

Thrombopoietin receptor agonist Megakaryopoiesis In vitro pharmacology

Totrombopag choline (SB-559448) is an oral TpoR agonist, originally developed as a backup to eltrombopag. Its clinical development was discontinued after Phase 1/2. It is ideal for preclinical studies on megakaryocyte differentiation and platelet production, and as a reference in SAR studies. Buy for your research, not clinical use.

Molecular Formula C30H35N9O3
Molecular Weight 569.7 g/mol
CAS No. 851606-62-7
Cat. No. B611443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTotrombopag Choline
CAS851606-62-7
SynonymsSB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag choline
Molecular FormulaC30H35N9O3
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO
InChIInChI=1S/C25H22N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,30,34H,1-3H3,(H,28,29,31,32);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyISTMVSJDMQFEKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Totrombopag Choline CAS 851606-62-7: Research-Grade Thrombopoietin Receptor Agonist


Totrombopag choline (also known as SB-559448 choline, LGD-4665) is an orally bioavailable, nonpeptide, small-molecule agonist of the thrombopoietin receptor (TpoR/MPL) . It mimics the biological activity of endogenous thrombopoietin (TPO) by binding to and activating TpoR, thereby initiating intracellular signaling cascades mediated by JAK2 kinase and the Stat5 transcription factor, which regulate megakaryocyte growth and differentiation into platelets . The compound was originally developed by Ligand Pharmaceuticals and GlaxoSmithKline as a backup compound to eltrombopag (SB-497115) [1]. Totrombopag choline has a molecular weight of 569.66 g/mol and the choline salt form (C30H35N9O3) is the research-grade preparation .

Why Totrombopag Choline Cannot Be Substituted with Other TPO Receptor Agonists


Although Totrombopag choline belongs to the same therapeutic class as approved thrombopoietin receptor agonists (TPO-RAs) such as eltrombopag, avatrombopag, lusutrombopag, and romiplostim, it cannot be substituted for these agents due to fundamental differences in molecular structure, binding site, signaling pathway activation, and development status [1]. Structural differences among TPO-RAs may impart differential downstream effects on cell signaling pathways, potentially resulting in clinically relevant differences in outcome [2]. Furthermore, Totrombopag was developed as a distinct chemical entity (a backup compound to eltrombopag) and its development was discontinued after Phase 1/2 trials, meaning it lacks the regulatory approval, established clinical safety database, and defined therapeutic positioning of its marketed comparators [1][3]. Procurement decisions must therefore be guided by the compound's specific research applications rather than any assumption of therapeutic equivalence.

Totrombopag Choline: Quantitative Comparative Evidence for Research Procurement


Totrombopag vs. Eltrombopag: In Vitro TpoR Potency Comparison

Totrombopag demonstrates a TpoR binding potency (IC50) of 170 nM [1]. In comparison, eltrombopag (the lead compound for which Totrombopag was designed as a backup) demonstrates an EC50 of 0.27 μM (270 nM) in BAF3/IRF-1/hTpoR reporter cells . The two compounds show comparable nanomolar potency ranges, though assay conditions differ (binding vs. functional reporter assay). Totrombopag's pKi for TpoR is reported as 7.76 [1].

Thrombopoietin receptor agonist Megakaryopoiesis In vitro pharmacology

Structural Distinction: Totrombopag as an Eltrombopag Analog with Distinct Binding Characteristics

Totrombopag (SB-559448) is a structural analog of eltrombopag (SB-497115) and was developed by GlaxoSmithKline as a backup compound . While both compounds are orally bioavailable, nonpeptide small-molecule TpoR agonists, Totrombopag possesses a distinct chemical scaffold that differentiates it from other TPO-RAs including avatrombopag (EC50 = 3.3 nM ), lusutrombopag, and the peptibody romiplostim. The structural differences between Totrombopag and other TPO-RAs may impart differential downstream effects on cell signaling pathways [1].

Medicinal chemistry TPO-RAs Structure-activity relationship

Development Status: Discontinued After Phase 1/2 Evaluation

Totrombopag was evaluated in Phase 1 and Phase 2 clinical trials for immune thrombocytopenic purpura (ITP) but was subsequently discontinued from development [1]. Phase 1 studies in healthy volunteers demonstrated dose-dependent increases in platelet count with a favorable safety profile (no serious adverse events, adverse events mild and self-limiting) [2]. A Phase 2 trial (NCT00621894) evaluated Totrombopag versus placebo in adults with ITP over 6 weeks [3]. In contrast, comparator agents including eltrombopag, romiplostim, avatrombopag, and lusutrombopag have received regulatory approval from FDA and EMA and are commercially marketed for clinical use [4]. Totrombopag has no FDA, EMA, NMPA, or other major regulatory approvals [5].

Drug development Clinical trial Procurement qualification

Human Pharmacokinetic and Tolerability Profile from Phase 1 Studies

Phase 1 studies in healthy volunteers established that Totrombopag is orally bioavailable and produces dose-dependent increases in platelet count [1]. The compound was administered once daily at doses ranging from 160 to 640 mg [2]. The safety profile demonstrated no serious adverse events, no significant changes in laboratory or cardiovascular safety parameters, and no observed relationship between incidence or severity of adverse events and dose. Most adverse events were mild in intensity and self-limiting [1]. In comparison, eltrombopag requires dietary restrictions (avoidance of calcium-rich foods within 4 hours of dosing) due to chelation interactions [3], while avatrombopag demonstrates improved absorption with food and does not require such dietary restrictions [4].

Pharmacokinetics Oral bioavailability Phase 1 clinical trial

Target Selectivity: Totrombopag as a Highly Selective TpoR Agonist

Totrombopag is characterized as a highly selective agonist of the thrombopoietin receptor (TpoR/MPL) . This selectivity profile is consistent with its development as a targeted TpoR agonist for thrombocytopenia indications. However, no published comprehensive off-target selectivity panel data (e.g., CEREP panel, kinase profiling) were identified in the available literature, precluding direct quantitative comparison with the selectivity profiles of eltrombopag (which has known off-target iron chelation properties) or avatrombopag (which lacks iron chelation effects) [1]. The characterization of 'high selectivity' is derived from the compound's pharmacological classification rather than quantitative off-target screening data.

Receptor selectivity Off-target profiling Assay development

Comparative Efficacy in Network Meta-Analysis: Limited Data Preclude Positioning

A systematic review and network meta-analysis of randomized controlled trials evaluating thrombopoietin receptor agonists in adults with thrombocytopenia (Frontiers in Pharmacology, 2021) did not include Totrombopag in the comparative analysis [1]. The analysis compared avatrombopag, lusutrombopag, romiplostim, and eltrombopag, concluding that avatrombopag and lusutrombopag demonstrated the best platelet response compared to placebo [OR = 1.91 (95% CI: 0.52, 7.05) for avatrombopag vs. lusutrombopag] [1]. Totrombopag was excluded from this and other comparative effectiveness analyses due to its discontinued development status and lack of completed Phase 3 registrational trials [2]. Consequently, no evidence-based comparative efficacy or safety ranking can be established for Totrombopag relative to approved TPO-RAs.

Network meta-analysis Comparative effectiveness Evidence synthesis

Recommended Research and Industrial Applications for Totrombopag Choline


Preclinical Research in Megakaryopoiesis and Platelet Biology

Totrombopag choline is suitable for in vitro and in vivo preclinical studies investigating megakaryocyte proliferation, differentiation, and platelet production. The compound's established mechanism—activation of TpoR leading to JAK2/Stat5 signaling cascade —and its orally bioavailable small-molecule profile [1] make it appropriate for mechanistic studies of thrombopoiesis. Researchers may utilize Totrombopag choline to probe TpoR signaling pathways in cell lines expressing human TpoR or in murine models of thrombocytopenia, where dose-dependent platelet increases have been documented [1]. Given its discontinued clinical development [2], the compound is best positioned as a research tool rather than a clinical candidate.

Structure-Activity Relationship (SAR) Studies of TPO Receptor Agonists

Totrombopag choline serves as a valuable reference compound in SAR studies of the eltrombopag analog series . Researchers investigating the molecular determinants of TpoR activation, binding site interactions, or downstream signaling bias may compare Totrombopag with eltrombopag, avatrombopag (EC50 = 3.3 nM [1]), lusutrombopag, and other TPO-RAs. The compound's TpoR binding affinity (IC50 = 170 nM; pKi = 7.76 [2]) provides a baseline for evaluating structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties. This application is particularly relevant for medicinal chemistry programs developing next-generation TPO-RAs.

Assay Development and Pharmacological Profiling

Totrombopag choline may be employed as a positive control or reference standard in assays designed to evaluate TpoR activation, including reporter gene assays, cell proliferation assays, and signaling pathway activation studies (e.g., Stat5 phosphorylation, JAK2 activation) . Its well-defined molecular identity (CAS 851606-62-7, MW 569.66 g/mol, C30H35N9O3 ) and commercial availability from multiple research chemical suppliers facilitate its use in standardized assay protocols. However, researchers should note that comprehensive off-target selectivity panel data are not publicly available [3], limiting its utility in assays requiring extensively characterized selectivity profiles.

Comparative Pharmacology Studies of Discontinued vs. Approved TPO-RAs

Totrombopag choline's discontinued development status creates a unique research opportunity to investigate why certain TpoR agonists succeed in clinical development while others fail. Comparative studies examining differences in binding kinetics, signaling bias, off-target effects, or pharmacokinetic properties between Totrombopag and approved agents (eltrombopag, avatrombopag, lusutrombopag, romiplostim) may yield insights into the critical determinants of clinical success for this drug class. Such studies could inform future drug discovery efforts in the TPO-RA space and provide valuable case studies for translational pharmacology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Totrombopag Choline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.